Product packaging for L-Alaninamide hydrochloride(Cat. No.:CAS No. 1668-12-8)

L-Alaninamide hydrochloride

Cat. No.: B1181391
CAS No.: 1668-12-8
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Description

L-Alaninamide hydrochloride is a useful research compound. Its molecular formula is C12H20O2. The purity is usually 95%.
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Properties

CAS No.

1668-12-8

Molecular Formula

C12H20O2

Origin of Product

United States

The Foundation: a History of Amino Acid Amides in Synthesis

The journey of amino acid amides in organic and biochemical synthesis is deeply rooted in the broader history of peptide chemistry. Initially, the focus was on understanding and replicating the peptide bonds that form the backbone of proteins. researchgate.netumich.edu This involved developing methods to form amide bonds efficiently and with high fidelity. umich.edu The stability of the amide bond is a crucial feature, making it a reliable linkage in complex molecular structures. wikipedia.org

Early synthetic strategies often involved the activation of carboxylic acids to facilitate their reaction with amines. umich.edu Over time, a vast arsenal (B13267) of coupling reagents was developed to mediate this fundamental transformation. masterorganicchemistry.com The use of amino acids and their simple derivatives, including amides, became central to these efforts, providing the chiral pool from which more complex, biologically relevant molecules could be constructed. mdpi.com The development of methods for the synthesis of α-amino acid amides marked a significant step in expanding the synthetic chemist's toolkit. acs.org

Crafting Chirality: the Role of L Alaninamide Hydrochloride in Stereoselective Synthesis

The true significance of L-Alaninamide (B112954) hydrochloride in modern organic chemistry lies in its application in stereoselective synthesis—the art of controlling the three-dimensional arrangement of atoms in a molecule. wikipedia.orgnumberanalytics.com Many biological molecules exist as a single enantiomer (one of two mirror-image forms), and their biological activity is often dependent on this specific stereochemistry. wikipedia.org L-Alaninamide hydrochloride, being a chiral molecule itself, serves as a powerful tool to influence the stereochemical outcome of a reaction.

One of the primary ways it achieves this is by acting as a chiral auxiliary . wikipedia.orgslideshare.net A chiral auxiliary is a molecule that is temporarily attached to a starting material to direct the formation of a new stereocenter. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. Amino acid derivatives, including amides, are frequently employed as chiral auxiliaries due to their natural origin and ready availability. nih.gov

This compound can also be incorporated into chiral ligands for transition metal-catalyzed reactions. rsc.orgsioc-journal.cn In this context, the chiral ligand coordinates to a metal center, creating a chiral environment that influences the approach of reactants and leads to the preferential formation of one enantiomer of the product. rsc.orgsioc-journal.cnnih.gov The use of amino acid and peptide-based ligands has proven to be an effective strategy in a variety of asymmetric transformations. mdpi.com For instance, this compound has been utilized in the synthesis of pharmaceutical compounds where precise stereochemistry is critical for efficacy. thieme-connect.com

The Amide Frontier: Evolving Research in Amide Containing Molecules

Chiral Synthesis Strategies Employing this compound as a Building Block

As a protected amino acid derivative with a chiral backbone, this compound is a foundational component in asymmetric synthesis, enabling the construction of stereochemically defined molecules.

Reductive Amination Protocols in Amine Synthesis

Reductive amination is a powerful method for C-N bond formation, and this compound is frequently employed as the amine source in these reactions to produce chiral α-aminoamide derivatives. This one-pot reaction typically involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

A notable application is in the synthesis of the anti-Parkinson's drug, Safinamide (B1662184). In one reported synthesis, this compound was reacted with a substituted benzaldehyde (B42025) derivative. The initial imine formation was followed by reduction using sodium cyanoborohydride (NaBH₃CN) under microwave irradiation, affording the safinamide free base in good yields (66-69%). thieme-connect.com This highlights a time-efficient protocol for this critical transformation.

Common reagents and conditions for this protocol are summarized below:

ComponentReagent/ConditionRoleReference
Amine SourceThis compoundProvides the chiral amine moiety thieme-connect.com
Carbonyl SourceAldehydes or KetonesReacts with the amine to form an imine thieme-connect.com
Reducing AgentSodium cyanoborohydride (NaBH₃CN)Reduces the imine to a secondary amine thieme-connect.com
SolventMethanol (MeOH)Reaction medium thieme-connect.com
AdditiveDiisopropylethylamine (DIPEA)Base to facilitate imine formation thieme-connect.com
Energy SourceMicrowave Irradiation (55 °C)Accelerates the reaction thieme-connect.com

Amide Bond Formation Techniques for Derivative Generation

The primary amine of this compound can readily participate in amide bond formation when coupled with carboxylic acids or their activated derivatives. This is a cornerstone of peptide synthesis and is also used to generate a diverse range of N-acylated derivatives. ottokemi.com For instance, it has been used in the preparation of novel amide derivatives of steroidal[3,2-c]pyrazole compounds, which have shown potential glucocorticoid activity. ottokemi.com

The coupling process often requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

Coupling Reagent ClassExampleApplication
CarbodiimidesDicyclohexylcarbodiimide (DCC)Standard reagent for forming peptide bonds
Phosphonium (B103445) SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Efficient coupling for generating amide-oxime precursors nih.gov
Acyl ChloridesFormed in-situ with oxalyl chlorideHighly reactive species for acylation nih.gov

Enzymatic approaches have also been explored. Chemically modified mutants of subtilisin Bacillus lentus have been shown to catalyze the coupling of various non-coded carboxylic acid esters with this compound, demonstrating the potential for biocatalysis in generating novel amide derivatives. ox.ac.uk

N-Protection and Deprotection Methodologies in Multi-Step Syntheses

In multi-step syntheses, it is often necessary to temporarily "protect" the nucleophilic amine of this compound to prevent it from reacting non-selectively. nih.gov The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its ease of removal under mild acidic conditions. nih.gov

A typical N-protection procedure involves reacting this compound with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a mixed solvent system, such as 1,4-dioxane (B91453) and water, in the presence of a base like sodium carbonate. nih.gov This reaction yields the N-Boc protected L-alaninamide.

Protection and Deprotection Schemes for Amines

Step Reagent Conditions Outcome Reference
Protection (Boc) Di-tert-butyl dicarbonate (Boc₂O), Na₂CO₃ 1,4-Dioxane/Water, 15 hours N-Boc-L-alaninamide nih.gov

| Deprotection (Boc) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Free amine (as TFA salt) | nih.gov |

The choice of protecting group is critical and follows several principles, including ease of installation and selective removal without affecting other functional groups in the molecule—a concept known as an orthogonal strategy. nih.gov

Development of Novel Approaches for Amidine and Amide-Oxime Precursor Synthesis

Recent research has focused on converting this compound into more complex functional groups like amidines and amide-oximes, which are valuable precursors in medicinal chemistry.

For example, a primary amidine was synthesized from this compound as part of a project to develop sphingosine (B13886) kinase inhibitors. nih.gov The synthesis first involved N-Boc protection of this compound. The resulting amide was dehydrated using trifluoroacetic anhydride (B1165640) to yield a nitrile, (S)-tert-Butyl 1-cyanoethylcarbamate. nih.gov This nitrile is the direct precursor to the amidine. The conversion to the amidine is achieved via the Pinner reaction, where the nitrile is treated with sodium methoxide (B1231860) in methanol, followed by the addition of ammonium (B1175870) chloride. nih.govorganic-chemistry.org

The synthesis of amide-oximes, often used as bioisosteres for carboxylic acids, can also be achieved from related alanine (B10760859) precursors. nih.gov While a direct synthesis from this compound is not detailed, a closely related route starts with N-Cbz protected L-alanine. The corresponding amide is dehydrated to a nitrile, which is then reacted with hydroxylamine (B1172632) hydrochloride in refluxing ethanol to furnish the amide-oxime. nih.gov This methodology could foreseeably be adapted for N-protected L-alaninamide.

Synthesis of Functionalized L-Alaninamide Derivatives for Specialized Research Applications

The core structure of this compound is a scaffold for creating novel functionalized derivatives with specific biological activities. By applying combinatorial chemistry approaches, researchers have synthesized libraries of alaninamide derivatives for therapeutic screening. nih.gov

Recent studies have produced a series of novel alaninamide derivatives with potent anticonvulsant and antinociceptive properties. nih.govmdpi.com These molecules showed significant activity in animal models of both acute and pharmacoresistant seizures. nih.gov Another area of investigation involves the synthesis of N-hydroxy-l-alaninamide hydrochloride, which has been used to create activity-based probes for studying PLP-dependent enzymes. researchgate.net Furthermore, functionalized amino acid derivatives based on amides have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, identifying compounds with promising activity against ovarian and oral cancers. nih.gov

Investigations into Regioselective and Stereoselective Synthetic Challenges and Solutions

The use of a chiral building block like this compound inherently introduces stereochemical considerations into a synthesis. ethz.ch Maintaining the stereochemical integrity of the chiral center is paramount.

One challenge is controlling regioselectivity when the reaction partner has multiple reactive sites. A study on the reaction of this compound with pyruvaldehyde, which has both an aldehyde and a ketone carbonyl group, provided a surprising result. The expected product, 3,6-dimethylpyrazin-2-one, was not formed. Instead, the reaction yielded its isomer, 3,5-dimethylpyrazin-2(1H)-one. iucr.org This outcome indicates that the reaction orientation involved the combination of the amide nitrogen with the aldehyde carbonyl and the amine group with the ketone carbonyl, contrary to what was anticipated based on analogous reactions. iucr.org Such unexpected results underscore the need for careful structural verification, often by X-ray crystallography, to resolve ambiguities in regioselective reactions. iucr.org

In stereoselective synthesis, this compound serves as a source of chirality, guiding the formation of new stereocenters. ethz.ch For instance, in enzyme-catalyzed reactions, the stereochemical preference of the enzyme can be probed using both L- and D-alaninamide to assess how the catalyst's active site accommodates different stereoisomers. ox.ac.uk Challenges in stereoselective synthesis are often addressed by using chiral auxiliaries or enantioselective catalysts to ensure the desired diastereomer or enantiomer is produced with high purity. ethz.ch

Incorporation into Peptide Chains as a C-Terminal Amide Moiety

This compound is frequently utilized to introduce a C-terminal amide into a peptide sequence. ias.ac.in The C-terminal amidation is a common post-translational modification in many biologically active peptides, often essential for their function and stability. researchgate.net In solid-phase peptide synthesis (SPPS), a prevalent method for creating peptides, the growing peptide chain is anchored to a solid support. polypeptide.comcsic.es To generate a C-terminal amide, specialized resins or cleavage conditions are required. L-Alaninamide can be coupled to the resin, effectively serving as the C-terminal residue with a pre-existing amide group.

Alternatively, solution-phase peptide synthesis also employs this compound for the preparation of peptide amides. sigmaaldrich.comsigmaaldrich.com This approach involves the sequential coupling of amino acids in a solution, offering flexibility in the synthesis of complex peptides. The hydrochloride salt of L-Alaninamide is particularly useful in these methods due to its improved handling characteristics. cymitquimica.com

Investigation of Coupling Reagent Efficacy and Epimerization Control in Peptide Synthesis

The formation of the peptide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other. mdpi.comnih.gov This activation is achieved using coupling reagents. However, a significant side reaction during this process is epimerization, the undesirable inversion of stereochemistry at the α-carbon of the amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. mdpi.comnih.gov

This compound serves as a valuable tool in studies aimed at evaluating the effectiveness of various coupling reagents and their propensity to cause epimerization. By coupling a protected amino acid to this compound, researchers can analyze the resulting dipeptide for the presence of the epimerized (D-isomer) product.

Several classes of coupling reagents have been developed to promote efficient and epimerization-free peptide bond formation. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). mdpi.comgoogle.com Studies have shown that the choice of coupling reagent, as well as the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, can significantly impact the extent of epimerization. nih.govsci-hub.se For instance, research has demonstrated that while conventional reagents like HBTU and HATU can lead to significant epimerization, others like DEPBT may reduce it, albeit sometimes at the cost of reaction efficiency. mdpi.com

Strategies for Racemization Suppression in Amide and Peptide Formation

Racemization, a specific form of epimerization where a chiral center loses its optical activity, is a major concern in peptide synthesis. mdpi.comnih.gov The mechanism often involves the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid, which can be protonated from either side, leading to a mixture of L- and D-isomers. mdpi.comnih.gov

The use of this compound in model reactions allows for the systematic investigation of factors influencing racemization and the development of strategies to suppress it. Key strategies include:

Protecting Group Selection: The nature of the N-terminal protecting group on the amino acid being activated plays a crucial role. Carbamate-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are commonly used. nih.govsci-hub.se Research indicates that certain protecting groups can be more effective at preventing oxazolone formation.

Coupling Reagent and Additive Choice: As mentioned previously, the selection of the coupling reagent is critical. The use of additives that can react with the activated intermediate to form a less racemization-prone active ester is a common strategy. nih.gov

Reaction Conditions: Factors such as the type of base used, the solvent, and the reaction temperature can all influence the rate of racemization. mdpi.com For example, the use of sterically hindered bases can sometimes minimize epimerization. nih.gov

Table 1: Factors Influencing Racemization in Peptide Synthesis
FactorInfluence on RacemizationMitigation Strategy
Coupling ReagentStrong activating reagents can increase the rate of oxazolone formation. mdpi.comUse of milder coupling reagents or those that form less reactive intermediates. mdpi.comnih.gov
Protecting GroupThe Nα-protecting group influences the stability of the activated amino acid. nih.govSelection of protecting groups that sterically or electronically disfavor oxazolone formation.
BaseStrong bases can promote the abstraction of the α-proton, leading to racemization. mdpi.comUse of weaker or sterically hindered bases. nih.gov
SolventPolar aprotic solvents can stabilize the charged intermediates involved in racemization. mdpi.comOptimization of the solvent system for each specific coupling reaction.
TemperatureHigher temperatures generally increase the rate of all reactions, including racemization. mdpi.comPerforming coupling reactions at lower temperatures.

Application in Cyclic Peptide Synthesis Research

Cyclic peptides are an important class of molecules with diverse biological activities. escholarship.org Their synthesis often involves the cyclization of a linear peptide precursor. The cyclization step, which is essentially an intramolecular amide bond formation, is also susceptible to racemization, particularly at the C-terminal amino acid being activated. mdpi.comnih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methods for Stereochemical Purity Assessment

Chromatographic techniques are indispensable for assessing the stereochemical purity of L-Alaninamide (B112954) hydrochloride, particularly for distinguishing between its L- and D-enantiomers.

Marfey's Reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, L-FDAA) in Enantiomeric Analysis of Amino Acids

Marfey's reagent, chemically known as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), is a widely utilized chiral derivatizing agent for the enantiomeric analysis of amino acids. researchgate.net The method, first introduced in 1984, involves the reaction of the amino acid with L-FDAA to form diastereomers. akjournals.com These diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection, typically at 340 nm. acs.orgresearchgate.net

The key advantages of Marfey's method include high sensitivity, with detection limits as low as 50 pmol, and the ability to resolve complex mixtures of amino acid enantiomers. researchgate.net The process involves derivatization under alkaline conditions, followed by neutralization and HPLC analysis. acs.org The retention times of the derivatized amino acids are then compared with those of known L- and D-amino acid standards to determine the enantiomeric composition of the sample. acs.org

Development and Application of Enhanced Marfey's Methods and Chiral Derivatizing Agents

To overcome some limitations of the original Marfey's method, several enhanced methods and new chiral derivatizing agents have been developed. One significant advancement is the "advanced Marfey's method," which introduced Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA) as an alternative derivatizing agent. acs.orgresearchgate.net L-FDLA was developed to improve compatibility with mass spectrometry (MS) interfaces like electrospray ionization (ESI) and frit-fast atom bombardment (Frit-FAB), addressing the thermal instability and low hydrophobicity of L-FDAA derivatives. researchgate.net

Other structural variants of Marfey's reagent have been synthesized by substituting the L-alaninamide moiety with other L- or D-amino acid amides, such as L-methioninamide (FDNP-L-Met-NH2) and D-phenylglycinamide (FDNP-D-Phg-NH2). akjournals.com These new variants have shown improved separation of diastereomers for many amino acids compared to the original Marfey's reagent. akjournals.com For instance, FDNP-D-Phg-NH2 provided excellent separation for serine and asparagine, which were challenging to resolve with other reagents. akjournals.com The "C3 Marfey's method" is another innovation that utilizes a C3 stationary phase for HPLC, offering better resolution of all amino acids, including isoleucine stereoisomers, and preventing the residual Marfey's reagent from obscuring the signals of certain amino acid derivatives. acs.org

Method Chiral Derivatizing Agent Key Features Reference
Original Marfey's MethodL-FDAA (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide)HPLC with UV detection at 340 nm. acs.orgresearchgate.net
Advanced Marfey's MethodL-FDLA (Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide)Improved compatibility with mass spectrometry. acs.orgresearchgate.net
C3 Marfey's MethodL-FDAA or D-FDAAUtilizes a C3 HPLC column for enhanced resolution. acs.org
Variant Reagent Methode.g., FDNP-L-Met-NH2, FDNP-D-Phg-NH2Structural variants of Marfey's reagent for improved separation of specific amino acids. akjournals.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for confirming the purity and identity of L-Alaninamide hydrochloride. HPLC is routinely employed to assess purity, often achieving greater than 99% purity. It is a form of liquid chromatography that separates components in a mixture based on their interactions with a stationary phase and a mobile phase. chemyx.com

LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry (MS). chemyx.com This hyphenated technique is highly sensitive and specific, making it invaluable for pharmaceutical analysis. researchgate.net In the context of this compound, LC-MS can be used to confirm the molecular weight by identifying the molecular ion peak ([M+H]⁺). It is also instrumental in chiral amino acid analysis, where the mass-specific detection of derivatized enantiomers allows for accurate quantification, ignoring interference from other substances. researchgate.net Various LC-MS methods have been developed for the separation and quantification of amino acid stereoisomers after derivatization with reagents like Marfey's reagent. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are crucial for elucidating the detailed three-dimensional structure and conformational dynamics of this compound in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Proton-Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structural assignment. mdpi.comresearchgate.net For instance, the ¹H-NMR spectrum of N-acryloyl l-alaninamide reveals specific signals for the methyne and methyl protons, and their coupling provides evidence for the structure. mdpi.com The amidation of L-alanine to form L-alaninamide results in characteristic changes in the chemical shifts of the signals in the alanine (B10760859) moiety, which can be observed by comparing their respective NMR spectra. researchgate.net

Raman and Raman Optical Activity (ROA) Spectroscopy for Solution Conformation Studies

Raman and Raman Optical Activity (ROA) spectroscopy are powerful vibrational techniques used to study the solution-phase conformations of peptides and amino acid derivatives like L-Alaninamide. ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized incident light. rsc.orgrsc.org These techniques are particularly sensitive to the stereochemistry and conformational details of molecules in solution.

Studies on N-acetyl-N′-methyl-L-alaninamide (NANMLA), a model dipeptide with a structure related to L-alaninamide, have utilized experimental and ab initio theoretical VROA spectra to determine its predominant conformations in various solvents. acs.org By comparing the predicted and observed VROA spectral patterns, researchers can identify the specific conformers present in solution, such as C7,eq-C5, C7,eq, and RR conformers in aqueous solution. acs.org This approach provides valuable insights into the conformational landscape of L-alaninamide and related peptides in a biologically relevant aqueous environment. acs.orgscispace.com

Technique Application Information Obtained
¹H and ¹³C NMR SpectroscopyStructural confirmation and analysis.Chemical environment of atoms, proton-proton and proton-carbon couplings, structural assignment. mdpi.comresearchgate.net
Raman and Raman Optical Activity (ROA) SpectroscopyConformational analysis in solution.Vibrational modes, stereochemical information, identification of predominant conformers in different solvents. rsc.orgrsc.orgacs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical method for identifying functional groups within a molecule. ufl.edu The technique works by passing infrared radiation through a sample; specific functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral "fingerprint" of the molecule. youtube.com

For this compound, FTIR is used to confirm the presence of its key functional groups, particularly the amide group. The analysis validates the molecular structure by identifying the characteristic vibrations of its bonds. For instance, the N-H stretching vibrations of the amide and amine groups are typically observed in the region around 3300 cm⁻¹, while the C=O stretching vibration (Amide I band) appears at approximately 1650 cm⁻¹. The use of FTIR has been demonstrated in monitoring the hydrolysis of alaninamide, a reaction that involves changes to the amide functional group. nih.gov This makes FTIR a valuable tool for both qualitative characterization and for monitoring chemical transformations involving this compound. nih.gov

Table 2: Characteristic FTIR Absorption Frequencies for this compound Functional Groups

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)Reference
Amine/Amide (N-H)Stretch~3300
Carbonyl (C=O)Stretch (Amide I)~1650

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.com It is a critical tool for confirming the identity and purity of this compound.

In the analysis of this compound, a molecular ion peak ([M+H]⁺) is expected at an m/z corresponding to its molecular weight plus the mass of a proton. For L-Alaninamide (C₃H₈N₂O, molecular weight 88.11 g/mol ), the hydrochloride salt has a molecular weight of 124.57 g/mol . Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be observed. savemyexams.com

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov When the molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller fragment ions. The resulting fragmentation pattern is predictable and characteristic of the molecule's structure. For peptides and related compounds like L-Alaninamide, common fragments include b-type and y-type ions resulting from cleavage along the peptide backbone. nih.gov Low-energy CID of C-terminally amidated molecules can also result in a characteristic loss of ammonia (B1221849) (NH₃). nih.gov

Table 3: Expected Mass Spectrometry Data for L-Alaninamide

Ion TypeFormulaExpected m/zNotesReference
Protonated Molecule [M+H]⁺[C₃H₉N₂O]⁺89.07Refers to the free amide, not the hydrochloride salt.
Molecular Ion [M]⁺[C₃H₈N₂O]⁺88.06Observed with techniques like electron impact. savemyexams.com
Fragment Ion[M+H - NH₃]⁺72.06Result of neutral loss of ammonia from the amide group. nih.gov

Biochemical and Enzymatic Reaction Investigations Involving L Alaninamide Hydrochloride

Substrate Specificity and Reactivity in Amidase-Catalyzed Reactions

L-Alaninamide (B112954) hydrochloride serves as a recognized substrate for various amidase enzymes, which catalyze the hydrolysis of its amide bond to produce L-alanine and ammonia (B1221849). The reactivity and specificity of this reaction are highly dependent on the enzymatic source. Amidases with activity towards L-alaninamide often exhibit broad substrate specificity, enabling them to act on a range of amino acid amides.

An L-amino acid amidase (LaaA) from Mycobacterium neoaurum ATCC 25795 has demonstrated hydrolyzing activity towards L-alaninamide, alongside other L-amino acid amides such as L-prolinamide and L-methioninamide. researchgate.net This enzyme is noted for its high enantioselectivity, exclusively hydrolyzing the L-enantiomer of various α-H- and α-alkyl-substituted amino acid amides. researchgate.net Similarly, an L-amidase from Ochrobactrum anthropi NCIMB 40321 is characterized by a remarkably relaxed or broad substrate specificity, further highlighting that enzymes capable of processing L-alaninamide are often versatile catalysts. nih.gov

Research has also shown that L-alaninamide can be a substrate in dynamic kinetic resolution processes. For instance, L-alaninamide was completely converted to D-alanine using a combination of α-amino-ε-caprolactam (ACL) racemase and a D-aminopeptidase (DAP). nih.gov This demonstrates its utility as a starting material for the synthesis of chiral amino acids. The reaction conditions, such as pH and temperature, significantly influence the conversion rate, with a maximum rate observed between 40 and 45°C at a pH of 7.3. nih.gov

The table below summarizes the relative activities of the M. neoaurum amidase towards various substrates, illustrating its broad specificity which includes L-alaninamide.

SubstrateRelative Activity (%)
DL-α-CH3-Val-NH2100
L-Val-NH2105
L-Ala-NH290
L-Phe-NH285
L-Met-NH275
L-Pro-NH260
Data derived from studies on L-amino amidase from M. neoaurum, with activity expressed relative to DL-α-CH3-Val-NH2. researchgate.net

Mechanistic Studies of L-Alaninamide Hydrolysis and Related Enzymatic Transformations

The enzymatic hydrolysis of L-alaninamide by amidases generally follows a mechanism common to the nitrilase superfamily of enzymes. nih.gov This process involves a catalytic triad (B1167595) typically composed of cysteine, glutamate (B1630785), and lysine (B10760008) residues (Cys-Glu-Lys). nih.gov The reaction proceeds via a ping-pong mechanism, initiated by the binding of the amide substrate. nih.gov The cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the amide in L-alaninamide. This leads to the formation of a covalent acyl-enzyme thioester intermediate and the release of the first product, ammonia. nih.gov Subsequently, a water molecule binds as the second substrate and hydrolyzes the thioester intermediate, releasing the carboxylic acid product (L-alanine) and regenerating the free enzyme for the next catalytic cycle. nih.gov

Kinetic parameters for this hydrolysis have been investigated. For example, a D-amidase from Arthrobacter sp. KNK3511 showed a high degree of D-stereospecificity. While its primary substrate was D-alaninamide (Km = 4.2 mM), it exhibited very low activity towards L-alaninamide (Km = 26.1 mM), with the relative velocity being only about 0.7% of that for the D-enantiomer. researchgate.net This highlights the stereoselective nature of these enzymatic transformations.

The general mechanism can be summarized as follows:

Substrate Binding : L-alaninamide binds to the active site of the amidase.

Nucleophilic Attack : The catalytic cysteine residue attacks the amide carbonyl carbon.

Intermediate Formation : A tetrahedral intermediate is formed, which then collapses to form a covalent acyl-enzyme (thioester) intermediate.

Product Release 1 : Ammonia is released from the active site.

Water Binding : A water molecule enters the active site.

Hydrolysis : The water molecule, activated by a general base (often the glutamate residue), attacks the thioester intermediate.

Product Release 2 : L-alanine is released, and the enzyme is regenerated.

This mechanism is distinct from other hydrolases, such as α-amylases, which employ a double displacement mechanism involving two carboxylic acid residues acting as a nucleophile and an acid/base catalyst. nih.gov

Role in Pyridoxal (B1214274) Phosphate (PLP)-Dependent Enzyme Studies and Probe Development

L-alaninamide and its parent amino acid, L-alanine, are important substrates in the study of pyridoxal 5'-phosphate (PLP)-dependent enzymes. frontiersin.orgbmbreports.org PLP is a versatile cofactor essential for a wide array of biochemical reactions, including transamination, racemization, decarboxylation, and elimination reactions. frontiersin.orgyoutube.com In these enzymes, PLP is typically bound to an active site lysine residue via a Schiff base linkage, known as the internal aldimine. mdpi.com When a substrate like L-alaninamide or L-alanine binds, it forms a new Schiff base with PLP (the external aldimine), which is the central intermediate for catalysis. mdpi.com

A key example is the use of L-alaninamide in studies of racemases. Alanine (B10760859) racemase, a PLP-dependent enzyme crucial for bacterial cell wall synthesis, catalyzes the interconversion of L-alanine and D-alanine. bmbreports.org Research has demonstrated that L-alanine amide can be a substrate for racemization in the presence of PLP and a racemase enzyme, such as α-amino-ε-caprolactam (ACL) racemase. nih.gov The formation of D-alanine amide increases with the concentration of L-alanine amide, indicating its direct involvement in the PLP-mediated reaction. nih.gov

The structural similarity of L-alaninamide to L-alanine allows it to be used as a probe or substrate to investigate the mechanisms and active sites of PLP-dependent enzymes. The development of functionalized cofactor mimics and activity-based probes is a significant area of research for profiling these enzymes, which are often therapeutic targets. nih.govnih.govnih.gov By using analogs of substrates or the PLP cofactor itself, researchers can explore enzyme function, identify new inhibitors, and characterize the "PLPome" of various organisms. nih.govnih.gov

PLP-Dependent ReactionRole of Alanine/AlaninamideEnzyme Example
RacemizationInterconversion between L- and D-enantiomersAlanine Racemase
TransaminationTransfer of an amino group to an α-keto acidAlanine Transaminase
This table illustrates reactions where L-alanine and its derivatives like L-alaninamide are key substrates.

Investigation of Metabolic Pathway Involvement and Intermediacy

L-alaninamide itself is not considered a naturally occurring metabolite within core metabolic pathways. hmdb.ca It is classified as part of the human "exposome," meaning it is a compound individuals may be exposed to from external sources, and it has been detected in human blood. hmdb.ca Its primary metabolic relevance arises after its enzymatic hydrolysis to L-alanine.

Once converted to L-alanine by amidase activity, the resulting amino acid is a key player in central metabolism. L-alanine is involved in several crucial pathways:

Alanine, Aspartate, and Glutamate Metabolism : L-alanine can be synthesized from pyruvate (B1213749) via transamination, a reaction catalyzed by alanine transaminase (ALT), a PLP-dependent enzyme. This reaction is reversible and links amino acid metabolism directly with glycolysis.

Glucose-Alanine Cycle : In this cycle, muscle tissues export nitrogen to the liver in the non-toxic form of alanine. In the liver, alanine is converted back to pyruvate for gluconeogenesis, and the nitrogen is processed into urea.

Peptidoglycan Biosynthesis : In bacteria, L-alanine is converted to D-alanine by alanine racemase. This D-alanine is an essential component of the peptidoglycan cell wall.

While L-alaninamide is not a direct intermediate in these pathways, its role as a precursor to L-alanine makes it relevant to studies of these metabolic processes. It is frequently used as a pharmaceutical intermediate in the synthesis of more complex molecules. nbinno.comfengchengroup.com

Exploration of Specific Interaction Profiles with Biological Systems

As an amino acid derivative, L-alaninamide hydrochloride possesses structural features that are crucial for interactions with biological systems. nbinno.com Its chiral center, amine group, and amide group provide multiple points for chemical modification and biological recognition, making it a versatile building block in medicinal chemistry to design molecules with specific pharmacological profiles. nbinno.com By modifying its structure, chemists can influence properties such as target binding affinity and metabolic stability. nbinno.com

Specific interactions have been reported in the literature. One source suggests that this compound can bind to amyloid proteins, where it may inhibit the formation of amyloid fibrils by preventing cross-linking reactions. biosynth.com The same source also posits that it can inhibit the formation of certain benzimidazole (B57391) compounds. biosynth.com

Its utility as a research tool is well-established, where it is employed in various biochemical and medicinal chemistry studies due to its structural properties and its ability to act as a substrate or modulator in enzymatic reactions. fengchengroup.comcymitquimica.com The compound's interactions are primarily dictated by its capacity to be recognized by enzymes that process amino acids and their derivatives, particularly amidases and certain PLP-dependent enzymes.

Computational and Theoretical Studies on L Alaninamide Hydrochloride Systems

Quantum Chemical Calculations for Molecular Geometry and Vibrational Frequencies

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its most stable three-dimensional structure (molecular geometry) and its vibrational modes. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost.

Detailed research findings indicate that methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) provide reliable predictions for the geometries and vibrational spectra of amino acids and related compounds. physchemres.orgresearchgate.net The process begins with geometry optimization, a computational procedure to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. physchemres.org

Once the optimized geometry is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. Comparing these calculated frequencies with experimental data from techniques like Infrared (IR) and Raman spectroscopy allows for a detailed assignment of the observed spectral bands. nih.gov For better agreement with experimental values, which are often recorded in the solid state or in solution, the calculated gas-phase frequencies may be scaled using a scaling factor. nih.gov

Below is a table of representative theoretical vibrational frequencies for the key functional groups in L-Alaninamide (B112954) hydrochloride, derived from DFT calculations on analogous molecules.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
N-H Stretch (Ammonium)-NH₃⁺3200 - 3400
N-H Stretch (Amide)-CONH₂3300 - 3500
C-H Stretch-CH₃, -CH2900 - 3100
C=O Stretch (Amide I)-CONH₂1670 - 1700
N-H Bend (Amide II)-CONH₂1590 - 1650
N-H Bend (Ammonium)-NH₃⁺1500 - 1600
C-H Bend-CH₃, -CH1350 - 1470

Molecular Dynamics Simulations for Conformational Flexibility Analysis in Solution

While quantum chemical calculations provide insight into the static properties of a single molecule, L-Alaninamide hydrochloride is a flexible molecule that can adopt various shapes, or conformations, in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior and conformational dynamics of molecules. nih.gov

MD simulations model the molecule and its surrounding solvent (typically water) explicitly at the atomic level. The interactions between atoms are described by a set of classical equations known as a force field. The simulation algorithm calculates the forces on each atom and then uses Newton's laws of motion to predict how the atoms will move over a short time step. By repeating this process for millions of steps, a trajectory is generated that describes the molecule's motion and conformational changes over time. swarma.orgnih.gov

For molecules like this compound, a key area of interest is the rotation around single bonds, particularly the backbone dihedral angles. Analysis of the MD trajectory can reveal the preferred conformations of the molecule in solution, the energy barriers between different conformations, and the timescale of conformational transitions. nih.gov Studies on similar small peptides, like the alanine (B10760859) dipeptide, have shown that conformational transformations can occur on the picosecond timescale and that the presence of an explicit solvent is crucial for accurately modeling these dynamics. nih.govnih.gov These simulations provide a detailed picture of the conformational landscape, highlighting how the molecule's flexibility is influenced by its interactions with the surrounding solvent molecules. nih.gov

Application of Continuum Solvent Models in Simulating Solution-Phase Behavior

Explicitly modeling every solvent molecule in a simulation, as done in Molecular Dynamics, is computationally very intensive. An alternative and more efficient approach is the use of continuum solvent models, also known as implicit solvent models. nih.govwikipedia.org These models treat the solvent not as individual molecules but as a continuous medium with a characteristic dielectric constant.

The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Screening Model (COSMO), are among the most popular continuum models. wikipedia.orgcas.cz In this approach, a cavity is created around the solute molecule that corresponds to its size and shape. The solute is then placed within this cavity, and the surrounding solvent is treated as a uniform polarizable dielectric. The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This electrostatic interaction accounts for the bulk effects of the solvent on the solute's properties. nih.govq-chem.com

Continuum models are particularly useful for:

Calculating solvation free energy: The energy change associated with transferring a molecule from the gas phase to a solvent.

Optimizing molecular geometries in solution: The solvent can influence the preferred conformation of a molecule.

Predicting solvent effects on spectroscopic and chemical properties: The polarity of the solvent can shift vibrational frequencies and affect reaction rates.

Studies on L-alanine and related peptides have demonstrated that continuum models can effectively capture the influence of the solvent on structural and vibrational properties, providing results that often correlate well with experimental data and more computationally expensive explicit solvent simulations. nih.govnih.gov

Model TypeDescriptionKey AdvantageCommon Application
Explicit Solvent (e.g., MD)Each solvent molecule is represented individually.High accuracy, captures specific solute-solvent interactions (e.g., hydrogen bonds).Studying conformational dynamics and flexibility.
Implicit/Continuum Solvent (e.g., PCM, COSMO)Solvent is modeled as a continuous dielectric medium.Computationally efficient, suitable for large systems and initial screenings.Calculating solvation energies and solvent effects on properties.

Theoretical Models for Spectroscopic Property Prediction, such as Raman Optical Activity

Theoretical models are indispensable for interpreting complex experimental spectra. Raman Optical Activity (ROA) is a chiroptical spectroscopic technique that is particularly sensitive to the stereochemistry and conformation of chiral molecules like this compound. cas.cz ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. The resulting spectrum contains a wealth of structural information. cas.cz

However, interpreting ROA spectra can be challenging due to their complexity. This is where theoretical predictions become crucial. By combining quantum chemical methods (like DFT) with models for solvent effects, it is possible to simulate the ROA spectrum of a molecule in a specific conformation. nih.gov

The theoretical simulation of ROA spectra for molecules like L-alanyl-L-alanine has shown that the spectral features are highly dependent on the molecule's backbone and side-chain conformations. cas.czcas.cz By comparing the theoretically predicted spectra for different possible conformers with the experimental spectrum, researchers can deduce the dominant conformation or the distribution of conformations present in the sample. cas.cz These theoretical models allow for a detailed assignment of the spectral bands to specific vibrational modes and provide a powerful link between the observed spectrum and the three-dimensional structure of the molecule in solution. nih.gov

Emerging Research Areas and Future Perspectives

Integration of L-Alaninamide (B112954) Hydrochloride in Multicomponent Reaction Development

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. L-Alaninamide hydrochloride, with its primary amine functionality, is an ideal candidate for isocyanide-based MCRs like the Ugi and Passerini reactions.

The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org By using L-alaninamide as the amine component, researchers can introduce a chiral peptidic structure into the final molecule in one efficient step. This strategy is crucial for generating libraries of diverse peptidomimetics for drug discovery screening. organic-chemistry.org The reaction mechanism involves the formation of an imine from the aldehyde and L-alaninamide, which then reacts with the isocyanide and carboxylic acid, culminating in a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

Similarly, the Passerini reaction , which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide, produces α-acyloxy amides. wikipedia.orgacs.org While the classic Passerini reaction does not directly use an amine, variations and subsequent transformations of its products can involve amino acid derivatives. The development of Ugi-type reactions, which can be seen as an extension of the Passerini reaction, has become more popular for incorporating amino components directly. nih.govbeilstein-journals.org Research is exploring the use of L-alaninamide derivatives in these reactions to create highly functionalized molecules that are precursors to β-peptides and other complex structures. acs.org

Table 1: Multicomponent Reactions Involving Amino Acid Derivatives
ReactionComponentsProduct TypeRelevance of L-Alaninamide
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl AmideServes as the chiral amine component, introducing a peptide-like structure. organic-chemistry.orgwikipedia.org
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy AmideDerivatives can be used in related Ugi-type reactions to synthesize complex amino acid structures. nih.govbeilstein-journals.org

Advanced Stereoselective Methodologies for the Synthesis of L-Alaninamide Derivatives

The chirality of L-alaninamide is a key feature, making it a valuable target for asymmetric synthesis to produce enantiomerically pure compounds. nbinno.com Advanced stereoselective methods are being developed to synthesize its derivatives with high precision.

One major area of focus is the use of chiral auxiliaries . A chiral auxiliary is a temporary stereogenic group that controls the stereochemical outcome of a reaction. wikipedia.org While L-alaninamide itself can be derived from the chiral pool, its derivatives can be synthesized using auxiliaries like Evans oxazolidinones or pseudoephedrine to direct alkylation or aldol (B89426) reactions with high diastereoselectivity. wikipedia.orgblogspot.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched L-alaninamide derivative. blogspot.com

Furthermore, racemization-free coupling reagents are critical in peptide synthesis to maintain the stereochemical integrity of the amino acid units. rsc.org Recent advancements focus on developing new reagents that facilitate amide bond formation without causing the loss of enantiomeric purity, which is essential when incorporating L-alaninamide or its derivatives into larger peptide chains. rsc.org

Enzymatic methods are also gaining traction. For instance, ω-aminotransferases are being investigated for the asymmetric synthesis of chiral amines, a process relevant to producing derivatives of L-alaninamide. nih.gov These biocatalytic approaches offer high selectivity under mild conditions.

Exploration of this compound in Bio-conjugation Chemistry and Ligand Design

The dual functionality of this compound makes it a versatile tool in bio-conjugation and the design of custom ligands.

In bio-conjugation chemistry , L-alaninamide can act as a linker to attach small molecules, such as drugs or imaging agents, to larger biomolecules like proteins or antibodies. Its primary amine can be modified to form stable bonds, while the amide group and the rest of its structure can be tailored to optimize spacing and solubility. This is particularly relevant in the construction of antibody-drug conjugates (ADCs), where precise control over the linker chemistry is crucial for therapeutic efficacy.

In ligand design , the amine and amide groups of L-alaninamide provide excellent coordination sites for metal ions. This has led to its use in the synthesis of chiral ligands for asymmetric catalysis. By coordinating with a metal center, the chiral environment of the L-alaninamide-derived ligand can influence the stereochemical outcome of reactions, such as asymmetric hydrogenations or C-C bond formations. Its role as a building block in peptide synthesis is also well-established, forming the basis for many therapeutic peptides. nbinno.comnih.gov

Development of Next-Generation Analytical Techniques for Amino Acid Amide Characterization

The accurate characterization of amino acid amides and their derivatives is essential for quality control and research. Next-generation analytical techniques are being developed to provide higher sensitivity, resolution, and structural information.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for chiral separations. yakhak.org The development of novel chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin), allows for the direct separation of amino acid enantiomers without derivatization. chromatographytoday.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with these advanced columns offers faster and more efficient separations. nih.gov For complex mixtures, pre-column derivatization with chiral reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by separation on an achiral stationary phase is a powerful indirect method. researchgate.netnih.gov

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS), provides high selectivity and sensitivity for amino acid amide analysis. creative-proteomics.com Techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) using amide stationary phases allow for the quantification of non-derivatized amino acids. nih.govspringernature.com Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation, helping to identify post-translational modifications like C-terminal amidation by detecting characteristic mass shifts. nih.gov

Table 2: Comparison of Modern Analytical Techniques for Amino Acid Amide Characterization
TechniquePrincipleKey AdvantagesPrimary Application
Chiral HPLC/UHPLCDifferential interaction of enantiomers with a chiral stationary phase (CSP). chromatographytoday.comDirect separation of enantiomers, high resolution. yakhak.orgEnantiomeric purity assessment.
LC-MS/MSSeparation by liquid chromatography followed by mass-to-charge ratio analysis for identification and fragmentation for structural analysis. creative-proteomics.comHigh sensitivity and selectivity, structural information from fragmentation. nih.govQuantification and identification in complex biological samples.
Capillary Electrophoresis (CE)Separation based on differential migration in an electric field, often with chiral selectors in the buffer. researchgate.netExtremely small sample volume, high separation efficiency. researchgate.netAnalysis of trace enantiomeric impurities.

Q & A

Q. How does this compound interact with enzymatic systems, and what mechanistic insights have been derived from kinetic studies?

  • Methodological Answer : In tyrosinase inhibition studies, this compound acts as a competitive inhibitor by binding to the enzyme’s active site, as shown via Michaelis-Menten kinetics and molecular docking simulations. Researchers use stopped-flow spectroscopy to monitor dopachrome formation rates, with IC₅₀ values compared to reference inhibitors like L-cysteinamide . Dose-response curves and Lineweaver-Burk plots validate inhibition mechanisms .

Q. What strategies are effective in resolving contradictory data on the thermal stability of this compound?

  • Methodological Answer : Discrepancies in reported melting points (212–217°C) may arise from impurities or polymorphic forms. Researchers employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ or air) to assess thermal behavior. Cross-validation with X-ray diffraction (XRD) identifies crystalline phases, while Karl Fischer titration quantifies hygroscopicity effects .

Q. How can computational modeling optimize the use of this compound in peptide synthesis or drug design?

  • Methodological Answer : Density functional theory (DFT) calculations predict the compound’s reactivity in coupling reactions (e.g., amide bond formation). Molecular dynamics (MD) simulations model its interactions with biological targets, such as G-protein-coupled receptors. Researchers validate predictions using synthetic analogs and in vitro binding assays .

Q. What protocols are recommended for detecting and mitigating trace impurities in this compound batches?

  • Methodological Answer : Impurities (e.g., residual solvents, unreacted L-alanine) are quantified via gas chromatography (GC) or LC-MS. Solid-phase extraction (SPE) or recrystallization in ethanol/water mixtures improves purity. Quality control protocols align with ICH guidelines, with batch-to-batch consistency assessed using statistical process control (SPC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.